

Triafur: A Technical Overview of its Molecular Characteristics and Antimicrobial Action

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Compound of Interest

Compound Name: *Triafur*

Cat. No.: *B1203085*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activity of **Triafur**, a nitrofuran antimicrobial agent. The information is compiled to support research and development efforts in the field of infectious diseases.

Core Molecular and Physical Data

Triafur, also known as Furidiazina or by its chemical name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, possesses the following key characteristics^[1]:

Property	Value
Molecular Formula	C ₆ H ₄ N ₄ O ₃ S
Molecular Weight	212.19 g/mol
CAS Registry Number	712-68-5
Percent Composition	C 33.96%, H 1.90%, N 26.40%, O 22.62%, S 15.11%
Physical Appearance	Yellow crystals
Melting Point	280°C

Antimicrobial Mechanism of Action

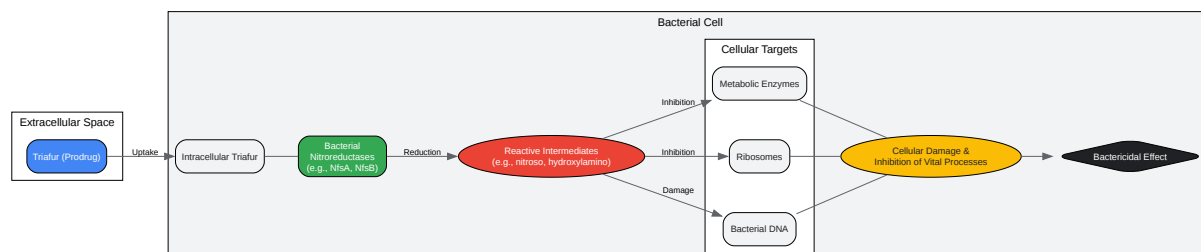
Triafur belongs to the nitrofuran class of antibiotics. Its mechanism of action is not targeted at a single cellular process but rather involves a multi-faceted attack on bacterial cells following intracellular activation. The core of its antimicrobial activity lies in the reduction of its nitro group by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.^{[2][3]} These intermediates then indiscriminately damage a variety of crucial cellular components^{[2][3]} ^[4]:

- **DNA Damage:** The reactive metabolites can cause strand breakage and other lesions in bacterial DNA, thereby inhibiting DNA replication and repair mechanisms.^{[2][3]}
- **Inhibition of Protein Synthesis:** The intermediates can react with ribosomal proteins, disrupting their structure and function, which in turn inhibits protein synthesis.^{[2][3]}
- **Metabolic Pathway Disruption:** Key enzymatic processes, including those involved in the citric acid cycle, are inhibited by the reactive intermediates.^[4]

This broad-based mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Visualizing the Antimicrobial Signaling Pathway

The following diagram illustrates the intracellular activation and subsequent multi-target action of **Triafur** within a bacterial cell.



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Antimicrobial mechanism of action of **Triafur**.

Experimental Protocols

While specific, detailed experimental protocols for **Triafur** were not found in the available literature, its antimicrobial activity can be assessed using standard microbiological methods such as the Kirby-Bauer disk diffusion test or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

General Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test:

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.

- **Inoculum Preparation:** A standardized suspension of the test bacterium (e.g., matching a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

- **Plate Inoculation:** A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.
- **Application of Antimicrobial Disks:** Paper disks impregnated with a known concentration of **Triafur** are placed on the surface of the inoculated agar plate using sterile forceps. A control disk without the antimicrobial agent should also be included.
- **Incubation:** The plates are inverted and incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.
- **Interpretation of Results:** The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The size of this zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to **Triafur**.

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